Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-
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Overview
Description
Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- is a uridine analog Uridine itself is a nucleoside that plays a crucial role in the synthesis of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. This ensures consistency and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, less oxidized version .
Scientific Research Applications
Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of nucleoside analogs on cellular processes.
Industry: It can be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The trifluoroacetyl group can enhance its ability to cross cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-(N-trifluoroacetyl)amino-5’-O-DMTr-uridine 3’-CED phosphoramidite: Another uridine analog with potential antiepileptic and anxiolytic effects.
Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]-: Similar in structure but with a different functional group, leading to potentially different biological activities.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMZBZCHQQZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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